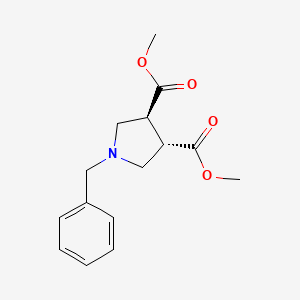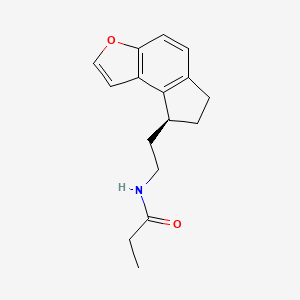![molecular formula C8H6N4 B3332238 5-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 879900-25-1](/img/structure/B3332238.png)
5-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Übersicht
Beschreibung
5-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological and pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties . The structure of this compound consists of a pyrazole ring fused to a pyrimidine ring, with a methyl group at the 5-position and a cyano group at the 3-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile with various reagents under controlled conditions . The use of deep eutectic solvents (DES) has been reported to provide several advantages, such as a benign environment, high yield, scalability, and a simple work-up procedure .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the use of scalable and environmentally friendly synthetic routes, such as those involving DES, is likely to be favored in industrial settings due to their efficiency and reduced environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazolo[1,5-a]pyrimidine core.
Substitution: Substitution reactions, particularly at the 7-position, can introduce various functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. Conditions such as temperature, solvent choice, and reaction time are optimized based on the desired product .
Major Products Formed
The major products formed from these reactions include various pyrazolo[1,5-a]pyrimidine derivatives with enhanced biological activities. For example, the cyclocondensation of 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile with α-acetyl-γ-butyrolactone yields pyrazolo-pyrido-pyrimidine and dihydrofuro-pyrido-pyrazolo-pyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
5-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 5-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit specific enzymes, such as histone demethylases, which play a role in cancer progression . The compound’s structure allows it to bind to these enzymes, thereby inhibiting their activity and exerting its antitumor effects.
Vergleich Mit ähnlichen Verbindungen
5-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.
Pyrazolo[3,4-d]pyrimidines: These compounds have a different fusion pattern of the pyrazole and pyrimidine rings, resulting in distinct properties and applications.
Pyrazolo-pyrido-pyrimidines: These compounds include an additional pyridine ring, which can further enhance their biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique properties and makes it a valuable compound for various scientific research applications.
Eigenschaften
IUPAC Name |
5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c1-6-2-3-12-8(11-6)7(4-9)5-10-12/h2-3,5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPHWSGHQPTTIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C=C1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 5-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile relate to its biological activity?
A: The Structure-Activity Relationship (SAR) of this compound derivatives is a key area of research. Studies have explored how modifications to the core structure influence biological activity, including potency and selectivity for specific targets. For instance, introducing polar groups like esters, hydroxyls, and carboxyls to the 7-(2-[18F]fluoroethylamino)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile ([18F]1) and N-(2-(3-cyano-5-methylpyrazolo[1,5-a]pyrimidin-7-ylamino)ethyl)-2-[18F]fluoro-4-nitrobenzamide ([18F]2) scaffolds led to the development of new derivatives with varying tumor uptake profiles in vivo [ ]. Further research on SAR is crucial for designing more potent and selective compounds based on this scaffold.
Q2: Beyond tumor imaging, what other biological activities have been associated with this compound derivatives?
A: One derivative, 8-tert-butyl-6,7-dihydropyrolo[3,2-e]this compound (LP-805), has been studied for its effects on potassium channels in vascular smooth muscle cells [ ]. LP-805 was found to inhibit inwardly rectifying potassium currents while activating outward calcium-dependent potassium currents in bovine pulmonary artery endothelial cells [ ]. This dual action on potassium channels contributes to its vasodilatory effects.
Q3: Have there been any studies investigating the antimicrobial activity of this compound derivatives?
A: Yes, recent research has explored the synthesis and antimicrobial evaluation of novel this compound derivatives [ ]. These studies involved synthesizing a library of compounds from precursors like 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and assessing their activity against various bacterial and fungal strains. The results highlight the potential of this chemical class for developing new antimicrobial agents.
Q4: What synthetic strategies have been employed to create new this compound derivatives?
A4: Several efficient synthetic routes to this compound derivatives have been reported. These include:
- Cyclocondensation Reactions: A straightforward approach involves the one-pot cyclocondensation of appropriately substituted pyrazolo[1,5-a]pyrimidine precursors with various reagents like o-aminothiophenol [ ].
- Multi-step Syntheses: Researchers have also developed multi-step synthetic pathways, often utilizing readily available starting materials. These methods allow for greater structural diversity and control over the final products [ ].
- Green Chemistry Approaches: The use of deep eutectic solvents (DES) has been explored as a more sustainable approach for synthesizing certain this compound derivatives [ ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![ethyl 2-hydroxy-2-(6-(methoxymethoxy)-7-methylbenzo[d][1,3]dioxol-4-yl)acetate](/img/structure/B3332169.png)



![2-(Dichloromethyl)-5-fluoroimidazo[1,2-a]pyridine](/img/structure/B3332208.png)

![Methyl [benzoyl(3-formyl-2,5-dimethyl-1h-pyrrol-1-yl)amino]acetate](/img/structure/B3332242.png)



